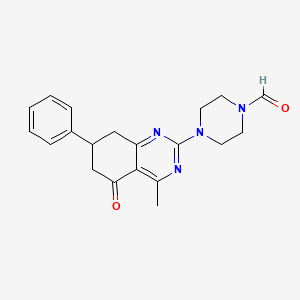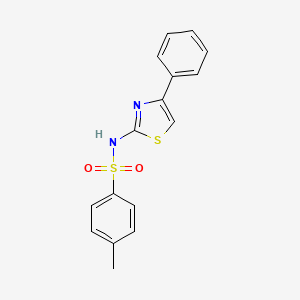![molecular formula C23H26N4O B11034898 5-benzyl-6-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11034898.png)
5-benzyl-6-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Benzimidazole Derivatives: These compounds also have a heterocyclic structure and are known for their medicinal properties.
Uniqueness
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C23H26N4O |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
5-benzyl-4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O/c1-17-8-10-20(11-9-17)26-12-14-27(15-13-26)23-24-18(2)21(22(28)25-23)16-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,24,25,28) |
InChIキー |
FSPXQIJCMMMDIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide](/img/structure/B11034823.png)
![(4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11034834.png)
![2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione](/img/structure/B11034838.png)
![N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11034845.png)
![2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine](/img/structure/B11034848.png)
![dimethyl 2-[2,2,6-trimethyl-1-(naphthalen-2-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11034856.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034862.png)

![N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B11034872.png)
![(1Z)-8-ethoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034876.png)



![(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034888.png)
